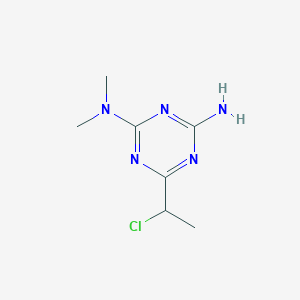

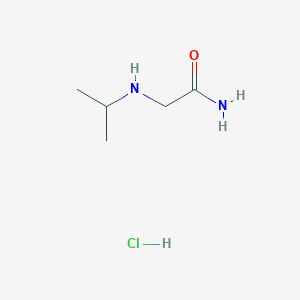

![molecular formula C10H18N2O2 B1355730 Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 208837-83-6](/img/structure/B1355730.png)

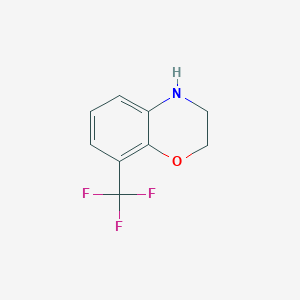

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis pathway for Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system, and then the deprotection of the amine group. The tert-butyl group is introduced as a protecting group for the carboxylic acid group to prevent unwanted reactions during the synthesis process.Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3 . This compound is a chiral molecule, which allows it to interact with other chiral molecules in a specific way. Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.27 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis of Stereoisomers : Researchers have developed methods to synthesize all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. These methods involve adjusting reaction conditions to obtain either cis or trans acids, with optical resolution achieved through diastereomeric salt formation or chromatography on a chiral stationary phase. The synthesis significantly shortens previously known procedures for these unnatural amino acids, offering new avenues for research and development in peptide-based drug discovery (Bakonyi et al., 2013).

Efficient Synthesis of Dipeptide Mimetics : The efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane highlights the compound's role as a rigid dipeptide mimetic. This synthesis process, starting from methyl N-Boc-pyroglutamate, leads to the production of building blocks suitable for solid-phase synthesis, underscoring the compound's utility in structure-activity studies within drug discovery (Mandal et al., 2005).

Molecular Structure Characterization : The synthesis and characterization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester, involved intramolecular lactonization and was characterized using NMR spectroscopy and mass spectrometry. The molecular structure was determined via X-ray diffraction analysis, revealing the compound's bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Scalable Synthesis Routes : An efficient and scalable synthesis route has been described for tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This route includes significant improvements over original methods, demonstrating the compound's potential for large-scale production (Maton et al., 2010).

Stereocontrolled Synthesis : A stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been achieved, demonstrating the ability to control the stereoselectivity of a cyclopropanation step, which is crucial for producing specific diastereomers of the compound (Gan et al., 2013).

Mechanism of Action

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has been found to bind to certain enzymes, such as cytochrome P450, and inhibit their activity.

Safety and Hazards

properties

IUPAC Name |

tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWZMHWHRBGMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585531 |

Source

|

| Record name | tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208837-83-6 |

Source

|

| Record name | tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

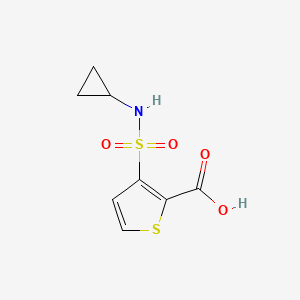

![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B1355652.png)

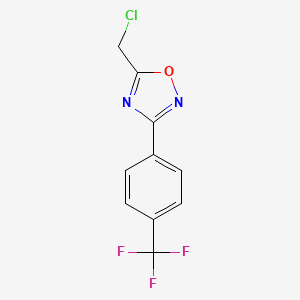

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

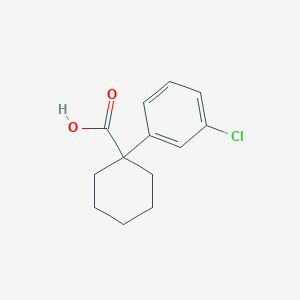

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)